2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde
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Overview
Description
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde is a compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role as an intermediate in the synthesis of various pharmaceuticals and organic materials. It is known for its stability and reactivity, making it a versatile building block in synthetic chemistry.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in suzuki–miyaura cross-coupling reactions .
Mode of Action
The compound 2-Chloro-4-formylpyridine-5-boronic acid pinacol ester, as a boronic ester, is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound 2-Chloro-4-formylpyridine-5-boronic acid pinacol ester is likely to affect the biochemical pathways involved in carbon-carbon bond formation, as it is used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds .
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially influence its reactivity in suzuki–miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde typically involves the reaction of 2-chloro-4-formylpyridine with a boronic acid derivative in the presence of a suitable catalyst. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the boronic ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 2-Chloro-4-carboxypyridine-5-boronic acid pinacol ester.
Reduction: 2-Chloro-4-hydroxymethylpyridine-5-boronic acid pinacol ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It plays a role in the development of anti-tumor agents and other therapeutic compounds.
Industry: The compound is used in the production of materials with specific electronic properties, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde is unique due to the presence of both a formyl group and a boronic acid pinacol ester moiety. This combination of functional groups provides a higher degree of reactivity and versatility in synthetic applications compared to similar compounds that may lack one of these groups.
Biological Activity
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H14BClN2O2
- Molecular Weight : 240.49 g/mol
- CAS Number : 1003845-08-6
- Melting Point : 68°C
The biological activity of this compound is largely attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor in several enzymatic pathways:
- Enzyme Inhibition : It has shown promising results as an inhibitor of certain kinases and enzymes involved in cancer progression.
- Antiparasitic Activity : Studies indicate that derivatives of this compound may exhibit antiparasitic properties by disrupting metabolic pathways in target organisms.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
Activity Type | Model/System | EC50 (µM) | Reference |
---|---|---|---|
Anticancer | HepG2 cells | 0.395 | |
Antiparasitic | Various parasites | 0.010 - 0.177 | |
Enzyme Inhibition | Kinase assays | Variable |
Study 1: Anticancer Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of various derivatives of isonicotinaldehyde compounds. The study demonstrated that modifications to the dioxaborolane moiety significantly enhanced cytotoxicity against HepG2 liver cancer cells.
Study 2: Antiparasitic Efficacy
Another investigation highlighted the antiparasitic activity of related compounds against Plasmodium falciparum. The results indicated that specific structural modifications increased potency and reduced cytotoxicity towards mammalian cells.
Discussion
The biological activity of this compound suggests a multifaceted role in medicinal applications. Its potential as an anticancer agent and antiparasitic compound opens avenues for further research and development.
Future Directions
Further studies are warranted to:
- Elucidate the precise mechanisms of action through which this compound exerts its effects.
- Investigate structure-activity relationships (SAR) to optimize efficacy and minimize toxicity.
- Conduct in vivo studies to confirm the therapeutic potential observed in vitro.
Properties
IUPAC Name |
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c1-11(2)12(3,4)18-13(17-11)9-6-15-10(14)5-8(9)7-16/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDJQRYJJHGRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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